molecular formula C12H15ClOS B8079094 4-(4-Chloro-2-methylphenyl)thian-4-ol

4-(4-Chloro-2-methylphenyl)thian-4-ol

Cat. No.: B8079094
M. Wt: 242.77 g/mol
InChI Key: SCVNYNRZCFAORS-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)thian-4-ol (CAS: 1176626-36-0) is a halogenated aromatic compound characterized by a thiane (a six-membered sulfur-containing heterocycle) substituted with a hydroxyl group at the 4-position and a 4-chloro-2-methylphenyl group. This compound was listed as a discontinued product in commercial catalogs, though specific applications remain unclear . Its structural features—a chloro-methylphenyl substituent and a hydroxylated thiane core—distinguish it from related derivatives, which often exhibit diverse biological activities or industrial uses.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClOS/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVNYNRZCFAORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of protective groups, halogenated hydrocarbons, and catalysts to facilitate the reaction. For example, a preparation method might include the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” typically involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards. The use of advanced technologies and equipment is essential to achieve high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Halogenated hydrocarbons and catalysts are typically used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies related to cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Thiazole Derivatives

A structurally related thiazole-5-carboxamide derivative bearing a 4-chloro-2-methylphenyl amido group demonstrated 48% anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Unlike 4-(4-Chloro-2-methylphenyl)thian-4-ol, this compound features a thiazole ring instead of a thiane, highlighting how heterocyclic core modifications influence bioactivity.

Triazole-Thiadiazole Hybrids

Schiff base derivatives incorporating a 4-chloro-2-methylphenyl group, such as 5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol, exhibited anti-hyperglycemic activity via α-glucosidase inhibition.

Oxazol-4(3H)-one Derivatives

Key Structural Differences

Compound Type Core Structure Key Functional Groups Primary Application
4-(4-Chloro-2-methylphenyl)thian-4-ol Thiane (C5SH) -OH, 4-chloro-2-methylphenyl Discontinued (unknown use)
Thiazole-5-carboxamide Thiazole Amido, trifluoromethyl, chlorophenyl Anticancer agents
Triazole-Thiadiazole Triazole/Thiadiazole Schiff base, thiol Anti-hyperglycemic agents
Oxazol-4(3H)-one Oxazolone Methoxyphenyl, oxazolone Synthetic intermediate

Industrial and Cosmetic Analogues

Azo-Based Colorants

Several cosmetic colorants share the 4-chloro-2-methylphenyl moiety. For example, CI 12420 (CAS: 6471-51-8) is an azo dye with the IUPAC name N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide.

Sulfonamide Derivatives

Functional Comparison

Compound Type Core Structure Key Functional Groups Industrial Use
4-(4-Chloro-2-methylphenyl)thian-4-ol Thiane -OH, chloro-methylphenyl Discontinued
CI 12420 (Azo dye) Naphthalene-carboxamide Azo, hydroxynaphthalene Cosmetic colorant (restricted)
Sulfonamide derivative Benzenesulfonamide Pyridinyloxy, trifluoromethyl Pesticide/drug candidate

Toxicological and Regulatory Considerations

Chlordimeform (CAS: 6164-98-3)

This banned pesticide contains a methanimidamide core linked to a 4-chloro-2-methylphenyl group. It was prohibited due to carcinogenicity and high dermal/lung absorption risks .

4-Chloro-ortho-toluidine (CAS: 95-69-2)

A simpler aromatic amine, 4-chloro-2-methylaniline, is a known urinary bladder carcinogen. Its structural simplicity contrasts with the thianol derivative but emphasizes the role of the chloro-methylphenyl group in toxicity .

Regulatory Status

Compound Regulatory Status Key Concerns
4-(4-Chloro-2-methylphenyl)thian-4-ol Discontinued Unknown (likely safety/efficacy)
Chlordimeform Banned globally Carcinogenicity
4-Chloro-ortho-toluidine Restricted Bladder cancer risk

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